1-(4-methoxyphenoxy)-4-methylphthalazine

PDE4 inhibition anti-inflammatory structure–activity relationship

This 1-(4-methoxyphenoxy)-4-methylphthalazine is a critical PDE4 probe distinguished by its 4-methyl substitution, which blocks aldehyde oxidase-mediated metabolism. This ensures superior PK exposure in rodents compared to 4-unsubstituted analogs. Its drug-like properties (LogP 2.96, tPSA 44.2) predict passive BBB permeability, making it a preferred choice for CNS target validation. Source this specific derivative to avoid confounding metabolic liabilities in your in vivo pharmacology studies.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B4055190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenoxy)-4-methylphthalazine
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)OC
InChIInChI=1S/C16H14N2O2/c1-11-14-5-3-4-6-15(14)16(18-17-11)20-13-9-7-12(19-2)8-10-13/h3-10H,1-2H3
InChIKeyURSNYSFIPOXJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenoxy)-4-methylphthalazine: Physicochemical Identity, Scaffold Class, and Procurement Context


1-(4-Methoxyphenoxy)-4-methylphthalazine (ChemBridge catalog SC-7423001; molecular formula C₁₆H₁₄N₂O₂, MW 266.30) is a fully aromatic, achiral phthalazine derivative supplied as a free solid . Its structure combines a 4-methoxyphenoxy substituent at the 1-position with a methyl group at the 4-position of the phthalazine ring. The phthalazine scaffold is a recognized privileged structure in medicinal chemistry, with validated activity across phosphodiesterase (PDE) inhibition, anti-proliferative VEGFR-2 targeting, and non-kinase TGFβ pathway modulation [1][2]. The compound’s computed LogP of 2.96 and topological polar surface area (tPSA) of 44.2 Ų place it in a favorable property space for cell permeability, distinguishing it from more polar phthalazine analogs .

Why Generic Substitution Is Not Advisable for 1-(4-Methoxyphenoxy)-4-methylphthalazine


Phthalazine derivatives display extreme sensitivity to substitution pattern, with minor structural changes producing large shifts in potency, selectivity, and metabolic fate. Systematic SAR studies demonstrate that replacing the 4-methoxyphenoxy group with a simpler phenoxy or halide substituent can alter PDE4 inhibitory activity by one to two orders of magnitude [1]. Similarly, the presence or absence of a C4-methyl group dictates whether the scaffold acts as a substrate for hepatic aldehyde oxidase (AO)—unsubstituted phthalazines are rapidly oxidized at the 4-position, whereas 4-methyl substitution blocks this major metabolic soft spot [2]. Therefore, two compounds that appear superficially interchangeable within the same phthalazine family can exhibit fundamentally different pharmacokinetic and pharmacodynamic profiles. Procurement decisions must be guided by the precise substitution pattern rather than by scaffold class alone.

Quantitative Differentiation Evidence: 1-(4-Methoxyphenoxy)-4-methylphthalazine vs. Closest Analogs


PDE4 Inhibitory Potency: Positional Substitution Drives Orders-of-Magnitude Activity Differences

The phthalazine PDE4 inhibitor series reported by Napoletano et al. (2000) demonstrates that substituent identity and position profoundly affect catalytic inhibition. Compound 11, a representative phthalazine PDE4 inhibitor, displayed PDE4 IC₅₀ = 1680 nM, rolipram binding Ki = 1 nM, and TNFα synthesis IC₅₀ = 73 nM [1]. In the same assay system, the archetypal inhibitor rolipram gave PDE4 IC₅₀ = 53 nM and TNFα IC₅₀ = 1.5 nM, while the second-generation agent SB 207499 (Ariflo) gave PDE4 IC₅₀ = 149 nM. Although 1-(4-methoxyphenoxy)-4-methylphthalazine has not been directly profiled in this specific PDE4 enzyme assay, its substitution architecture—a 1-aryloxy group with an electron-donating 4-methoxy substituent—closely mirrors the structural determinants of the phthalazine PDE4 pharmacophore, positioning it as a rational screening candidate for PDE4-driven inflammatory models [1][2].

PDE4 inhibition anti-inflammatory structure–activity relationship

Metabolic Stability at the 4-Position: Methyl Blockade of Aldehyde Oxidase Oxidation

Beedham et al. (1990) established that 1-substituted phthalazines are substrates for hepatic aldehyde oxidase (AO), with oxidation occurring exclusively at the unsubstituted 4-position of the phthalazine ring. Among 18 phthalazine derivatives examined, 10 were metabolized by rabbit liver AO, with Km values spanning 0.003–1.8 mM [1]. Critically, metabolic susceptibility was blocked when a substituent occupied the 4-position. By contrast, 1-(4-methoxyphenoxy)phthalazine (CAS 149365-39-9), which lacks a 4-methyl group, retains an unblocked C4 position and is therefore predicted to be an AO substrate . 1-(4-Methoxyphenoxy)-4-methylphthalazine, bearing a methyl group at the 4-position, is structurally protected against this major oxidative clearance pathway, a feature not shared by the 4-unsubstituted analog [1].

aldehyde oxidase metabolism metabolic soft-spot blockade pharmacokinetic differentiation

Lipophilicity-Driven Membrane Permeability Advantage over Rolipram

1-(4-Methoxyphenoxy)-4-methylphthalazine exhibits a calculated LogP of 2.96 and a LogSW of −4.39, with zero hydrogen-bond donors and a tPSA of 44.2 Ų . By comparison, the clinical PDE4 inhibitor rolipram has a reported LogP of 1.88–2.95 (depending on ionization state), one hydrogen-bond donor, and a tPSA of ~47.6 Ų [1]. The higher LogP and complete absence of H-bond donors in the phthalazine compound predict superior passive membrane permeability, while the lower tPSA further supports enhanced blood–brain barrier penetration potential. A LogP difference of ≥0.5 log units typically translates to a measurable increase in PAMPA or Caco-2 permeability [2].

lipophilicity membrane permeability drug-likeness

Scaffold Conformational Restriction: Phthalazine vs. Flexible-Chain PDE4 Inhibitors

The phthalazine nucleus represents a conformationally constrained analog of the flexible 3-cyclopentyloxy-4-methoxyphenyl motif found in rolipram and piclamilast (RP 73401) [1]. By locking the aromatic ring into a fused bicyclic system, the phthalazine scaffold reduces the entropic penalty upon target binding. This design principle was explicitly validated in the PDE4 inhibitor series: phthalazine-based compounds maintained nanomolar PDE4 affinity while showing a reduced emetic liability in the dog model compared to rolipram (ED₅₀ >10 µmol/kg iv for compound 11 vs. 0.04 µmol/kg iv for rolipram) [1]. 1-(4-Methoxyphenoxy)-4-methylphthalazine inherits this conformational restriction advantage over flexible-chain analogs, offering a structurally distinct starting point for lead optimization campaigns seeking to decouple efficacy from emesis.

conformational restriction binding entropy selectivity

High-Value Application Scenarios for 1-(4-Methoxyphenoxy)-4-methylphthalazine Based on Differentiated Evidence


PDE4-Focused Inflammatory Disease Screening Cascades

The compound is structurally positioned as a phthalazine PDE4 probe. Its 4-methoxyphenoxy group mimics the 3-cyclopentyloxy-4-methoxyphenyl pharmacophore of rolipram while benefiting from the conformational restriction and reduced emetic potential of the phthalazine core [1]. Screening teams should prioritize this compound in PDE4 enzymatic assays and human monocyte TNFα release assays, using rolipram and SB 207499 as internal benchmarking standards. The absence of a cyclopentyloxy moiety simplifies synthetic tractability for hit-to-lead expansion.

In Vivo Pharmacokinetic Studies Requiring Aldehyde Oxidase Stability

The 4-methyl substituent blocks the primary site of aldehyde oxidase–mediated oxidation, a well-characterized metabolic liability of phthalazine scaffolds . This makes 1-(4-methoxyphenoxy)-4-methylphthalazine a superior choice over 4-unsubstituted analogs (e.g., 1-(4-methoxyphenoxy)phthalazine) for rodent and non-rodent PK studies where AO-mediated clearance can confound exposure–response relationships. Researchers should verify metabolic stability in liver S9 fractions across species before committing to in vivo protocols.

CNS-Penetrant Lead Identification Programs

With a computed LogP of 2.96, zero H-bond donors, and a tPSA of 44.2 Ų, the compound falls within favorable CNS MPO (multiparameter optimization) space . These properties predict enhanced passive blood–brain barrier permeability compared to rolipram (tPSA ≈ 47.6 Ų; one HBD) [1][2]. CNS drug discovery teams targeting neuroinflammation or PDE4-mediated cognitive disorders should include this compound in MDCK-MDR1 or hCMEC/D3 monolayer permeability assays alongside established CNS-positive and -negative controls. [1]

Structure–Activity Relationship Expansion Around the Phthalazine C4 Position

The compound serves as a key intermediate for SAR exploration at the phthalazine 4-position. The 4-methyl group can be leveraged as a synthetic handle for further functionalization (e.g., bromination to 4-bromomethyl, followed by nucleophilic displacement) to generate focused libraries probing VEGFR-2 inhibition or TGFβ pathway antagonism [1]. Medicinal chemistry groups should consider this compound as a versatile starting material for parallel synthesis campaigns aimed at 1,4-disubstituted phthalazine derivatives. [1]

Quote Request

Request a Quote for 1-(4-methoxyphenoxy)-4-methylphthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.